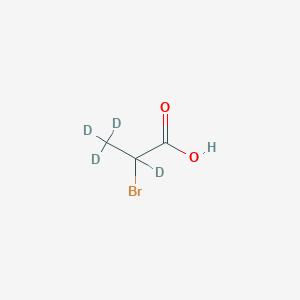

2-Bromopropionic-2,3,3,3-D4 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

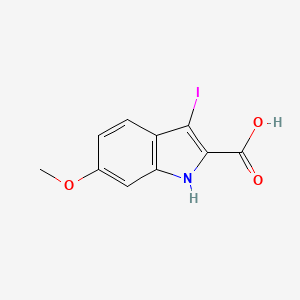

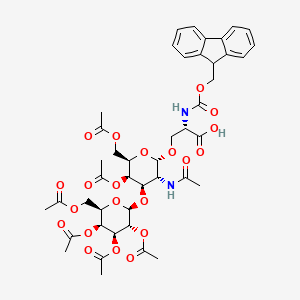

2-Bromopropionic-2,3,3,3-D4 acid is a clear colorless to yellowish liquid after melting . It is soluble in water and miscible with alcohol, ether, chloroform, and benzene . It is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agent .

Synthesis Analysis

The synthesis of 2-Bromopropionic acid involves adding propionic acid and phosphorus trichloride to the reaction kettle, keeping the temperature at 80°C, slowly adding bromine to the reaction solution dropwise, and heating up to 85°C after the addition of bromine . The temperature is raised to 100°C when the color of bromine disappears completely, which takes about 23h . Then the bromine and hydrobromic acid are recovered under reduced pressure, and the finished product is obtained by distillation under reduced pressure .Molecular Structure Analysis

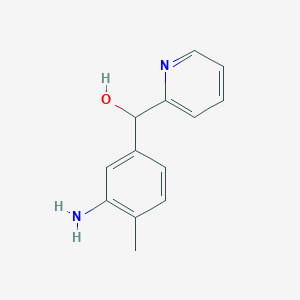

The molecular formula of 2-Bromopropionic-2,3,3,3-D4 acid is C3HBrD4O2 . Its molecular weight is 157 . The IUPAC Standard InChI is InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3, (H,5,6) .Chemical Reactions Analysis

The chemical reactions of 2-Bromopropionic acid involve de-protonation reactions . The reaction is C3H4BrO2- + H+ = C3H5BrO2 .Physical And Chemical Properties Analysis

2-Bromopropionic-2,3,3,3-D4 acid is a clear colorless to yellowish liquid after melting . It is soluble in water, miscible with alcohol, ether, chloroform, and benzene . Its boiling point is 476.2 K and its density is 1.7 g/mL at 25 °C .Applications De Recherche Scientifique

Application Summary

The valorization and recycling of bioderived polylactic acid (PLA) have garnered significant attention . In this context, “2-Bromopropionic-2,3,3,3-D4 acid” is used as a catalyst for the degradation of PLA to important chemical intermediates 2-bromopropionates and lactates .

Methods of Application

A pioneering approach using hydrogen bromide (HBr) catalysis for the degradation of PLA to 2-bromopropionates and lactates is developed . Two reaction solvent systems, i.e., HBr solution and HBr-AcOH (acetic acid) solution were applied for the degradation process .

Results or Outcomes

The HBr solution predominantly yields lactic acid (LA) with an exceptional yield of ≥99 mol% at temperatures ranging from 80 to 110 °C . Conversely, the HBr-AcOH solution yields both 2-bromopropionic acid (2BA) and LA, with 2BA yield achieving a remarkable yield of 55.2 mol% at 100 °C . Subsequently, esterification of the PLA derived 2BA and LA was conducted, and a series of 2-bromopropionates and lactates were synthesized .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-2,3,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopropionic-2,3,3,3-D4 acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)